lipoxin-A4
Description
Lipoxin A4 (LXA4) is a bioactive lipid mediator derived from arachidonic acid via lipoxygenase pathways. It acts as a potent anti-inflammatory and pro-resolving molecule by binding to the G-protein-coupled receptor ALX/FPR2, expressed on leukocytes and epithelial cells . LXA4 inhibits neutrophil chemotaxis, reduces vascular adhesion, and stimulates monocyte recruitment to resolve inflammation . In liver fibrosis models, LXA4 restores T lymphocyte (CD3+) and B lymphocyte (CD19+) imbalances, lowers pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6), and attenuates fibrotic markers like collagen deposition .
Properties
IUPAC Name |
5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Total Organic Synthesis
The synthetic approach to LXA4 involves constructing its intricate stereochemistry and functional groups through multi-step organic reactions. Sullivan et al. (2022) demonstrated an asymmetric synthesis of Bicyclo[1.1.1]pentane (BCP)-containing LXA4 mimetics, which serve as analogs with enhanced stability and bioactivity. The key steps included:
- Suzuki Coupling: Used to assemble the carbon skeleton with precise stereochemistry.
- Diastereoselective Reduction: Ensured correct stereochemistry at hydroxyl-bearing centers.
- Functional Group Transformations: Including epoxidation, oxidation, and selective hydroxylation to introduce the hydroxyl groups at positions 5, 6, and 15.
Research Outcome: The synthetic analogs exhibited potent biological activity, mimicking native LXA4's anti-inflammatory effects, with improved metabolic stability.
Stereoselective Synthesis Strategies
The stereochemistry of LXA4 is crucial for its biological activity. Researchers have employed:
- Sharpless Epoxidation: For stereoselective epoxidation of precursor alkenes.
- Pd-Mediated Heck Coupling: To form conjugated double bonds with control over geometry.
- Diastereoselective Reductions: To achieve the correct stereochemistry at hydroxyl groups.
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Suzuki coupling | Pd(PPh3)4 | Reflux | Carbon skeleton assembly |
| 2 | Epoxidation | Sharpless epoxidation reagents | Room temperature | Stereoselective epoxide formation |
| 3 | Hydroxylation | OsO4/NMO | Mild conditions | Hydroxy group introduction |
| 4 | Oxidation | Dess–Martin periodinane | Room temperature | Conversion to aldehyde/ketone |
Synthesis of Synthetic Lipoxin Mimetics
Given the instability of native LXA4, synthetic mimetics have been developed:
- Bicyclo[1.1.1]pentane (BCP) Mimetics: As described by Sullivan et al., these mimic the structural features of LXA4 and are synthesized via a sequence of coupling, reduction, and functionalization steps, resulting in compounds with >98% purity.
Enzymatic and Transcellular Biosynthesis
Enzymatic Pathways
Native biosynthesis of LXA4 involves transcellular lipoxygenase activity:
- Initial Oxygenation: Catalyzed by 5-lipoxygenase (5-LO) in leukocytes, converting arachidonic acid to 5-hydroperoxyeicosatetraenoic acid.
- Second Oxygenation: Involving 12/15-lipoxygenase (12/15-LO) in neighboring cells, leading to lipoxin formation.
Research Findings: RAW 264.7 macrophages express all enzymes necessary for endogenous LXA4 production, with expression modulated by inflammatory stimuli such as lipopolysaccharide (LPS) (see).
Chemical Mimicry of Biosynthesis
Synthetic routes aim to replicate enzymatic steps via chemical reactions, employing regio- and stereoselective transformations to produce LXA4 analogs with similar bioactivity.
Advances in Synthesis and Biological Evaluation
Synthetic Analogs and Mimetics
- Imidazole- and Oxazole-Containing Mimetics: Developed through asymmetric synthesis, these compounds exhibit potent anti-inflammatory activity and resistance to rapid metabolic inactivation, as reported by de Gaetano et al. (2019) ().
Data on Synthesis Efficiency and Biological Activity
Notes and Considerations
- Stereochemistry: Critical for biological activity; stereoselective reactions are essential.
- Stability: Native LXA4 is rapidly metabolized; synthetic analogs aim to improve stability.
- Scalability: Total synthesis remains complex; enzymatic and semi-synthetic methods are promising for large-scale production.
- Analytical Validation: LC-MS/MS techniques are employed for confirming purity and structure, with detection limits as low as 0.1 ng/ml ().
Chemical Reactions Analysis
Degradation Pathways of LXA4
LXA4 undergoes rapid oxidation to form biologically active metabolites:
2.1. Oxidation to 15-Oxo-LXA4
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Enzyme : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at carbon 15 of LXA4 to a ketone, forming 15-oxo-LXA4 .
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Biological Impact :
2.2. Reduction of 15-Oxo-LXA4
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Enzyme : Prostaglandin reductase 2 (PTGR2) reduces the C13-C14 double bond of 15-oxo-LXA4, yielding 13,14-dihydro-15-oxo-LXA4 , which is non-electrophilic .
Degradation Pathway Overview
Metabolic Stability and Aspirin-Triggered Analogs
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Native LXA4 :
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Aspirin-Triggered 15-epi-LXA4 (ATL) :
Comparison of LXA4 and 15-epi-LXA4
Biological Implications of Metabolites
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15-Oxo-LXA4 :
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Synthetic LXA4 :
Key Research Findings
-
Endogenous Synthesis Challenges :
-
Electrophilic Signaling :
-
Aspirin’s Role :
Scientific Research Applications
Lipoxin A4 (LXA4) and its analogs have garnered interest for their roles in resolving inflammation, influencing the immune system, and potentially treating various diseases . LXA4 is a specialized pro-resolving lipid mediator that acts as a critical brake after injury or infection by inhibiting immune cell recruitment, chemotaxis, adhesion, and transmigration .
Scientific Research Applications
AERD and Respiratory Disease Aspirin-exacerbated respiratory disease (AERD) is characterized by severe inflammation of the respiratory tract after ingesting cyclooxygenase-1 inhibitors .
- A study on aspirin desensitization in AERD patients showed that while plasma lipoxin-A4 levels were similar among AERD patients, aspirin-tolerant asthmatic patients, and healthy controls, clinical parameters improved with aspirin desensitization treatment .
- Aspirin desensitization is an effective clinical treatment for AERD patients, and the expression of IFN gamma and IL-10 in CD4(+) T lymphocytes may be related to its mechanism of action .
Stem Cell Research LXA4 has shown promise in stem cell research, particularly concerning inflammation and immunomodulation .
- LXA4 can attenuate or prevent the inflammatory response via the immunosuppressive activity of Stem Cells of the Apical Papilla (SCAP) .
- LXA4 significantly enhanced proliferation, migration, and wound healing capacity of SCAP through the activation of its receptor, ALX/FPR2 .
- LXA4 reduced LPS-induced production of cytokines, chemokines, and VEGF in a dose-dependent manner .
Type 2 Diabetes Mellitus LXA4 may have a protective effect on type 2 diabetes mellitus (T2DM) development .
- Animal studies suggest LXA4 may directly affect the adipocyte insulin signaling pathway, preventing T2DM development .
- LXA4 can reduce nuclear factor-κB activation and the release of inflammatory cytokines .
- LXA4 exhibited the ability to reverse adipose autophagy induced by a high-fat diet in animal models .
Tumor Growth and Angiogenesis Lipoxins can suppress tumor growth by inhibiting tumor-related angiogenesis .
- LXA4 inhibited the production of vascular endothelial growth factor and reduced hypoxia-inducible factor-1α level in mouse hepatocarcinoma cells .
- An LXA4 analog, BML-111, blocked the expression of vascular endothelial growth factor in serum and tumor sections from H22-bearing mice .
- BML-111 suppressed tumor-related angiogenesis in vivo and enhanced in situ apoptosis while inhibiting macrophage infiltration in tumor tissue .
Vascular Protection LXA4 demonstrates vascular-protective properties .
Mechanism of Action
Lipoxin-A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production, promotion of apoptotic cell clearance, and regulation of immune cell behavior. Key molecular targets and pathways involved include nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ .
Comparison with Similar Compounds
Comparison with Similar Compounds
Resolvins and Protectins
Resolvins (e.g., Resolvin D1, E1) and protectins are omega-3 fatty acid-derived pro-resolving mediators. While LXA4 and resolvins both suppress NF-κB and cytokine production, resolvins are more effective in chronic inflammatory conditions like rheumatoid arthritis, where their levels correlate inversely with disease severity . Unlike LXA4, resolvins primarily target macrophage efferocytosis and neutrophil apoptosis, emphasizing their role in later resolution phases .
Key Differences:
| Feature | LXA4 | Resolvins |
|---|---|---|
| Precursor | Arachidonic acid | Omega-3 fatty acids (EPA/DHA) |
| Receptor | ALX/FPR2 | GPR32, ChemR23 |
| Primary Action | Inhibits neutrophil adhesion | Enhances macrophage phagocytosis |
| Clinical Relevance | Liver fibrosis, atherosclerosis | Chronic arthritis, sepsis |
| Metabolic Stability | Rapidly inactivated by 15-PGDH | Longer half-life in vivo |
Aspirin-Triggered 15-epi-LXA4 (ATL)
ATL, a stable epimer of LXA4 generated via aspirin-acetylated COX-2, shares LXA4’s anti-inflammatory effects but with enhanced metabolic stability. Both inhibit peroxynitrite formation and IL-8 expression in leukocytes, but ATL demonstrates superior efficacy in reducing neutrophil infiltration at nanomolar concentrations .
Mechanistic Overlap:
Leukotriene B4 (LTB4)
LTB4, another arachidonic acid metabolite, is pro-inflammatory, promoting neutrophil chemotaxis and cytokine release. Unlike LXA4, which downregulates CD11b/CD18 integrins to inhibit neutrophil adhesion, LTB4 enhances these markers via its BLT1 receptor .
Contrast in Signaling:
| Parameter | LXA4 | LTB4 |
|---|---|---|
| Receptor | ALX/FPR2 | BLT1 |
| Effect on Neutrophils | Inhibits adhesion and ROS | Promotes chemotaxis and ROS |
| Cytokine Regulation | Reduces TNF-α, IL-6 | Induces IL-8 |
Sources:
Biological Activity
Lipoxin A4 (LXA4) is a specialized pro-resolving mediator derived from arachidonic acid that plays a crucial role in the resolution of inflammation. Its biological activities include modulation of immune responses, promotion of tissue repair, and enhancement of antimicrobial defense. This article provides an overview of LXA4's biological activity, supported by research findings, case studies, and data tables.
LXA4 exerts its effects through various mechanisms:
- Inhibition of Neutrophil Infiltration : LXA4 reduces the recruitment of neutrophils to sites of inflammation, thereby limiting tissue damage and promoting resolution .
- Promotion of Efferocytosis : It stimulates macrophages to engulf apoptotic cells, a process known as efferocytosis, which is vital for resolving inflammation .
- Regulation of Cytokine Production : LXA4 decreases the production of pro-inflammatory cytokines such as IL-8 and TNF-α by inhibiting NF-κB activation in leukocytes .
- Enhancement of Macrophage Polarization : LXA4 promotes the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages, facilitating tissue repair and regeneration .
Anti-inflammatory Properties
LXA4 has been shown to reduce inflammation in various models:
- Chronic Inflammation : In studies involving chronic inflammatory conditions, LXA4 administration led to a significant reduction in inflammatory markers and improved clinical outcomes .
- Obesity-related Inflammation : Research indicates that LXA4 attenuates obesity-induced adipose inflammation by modulating macrophage polarization and reducing pro-inflammatory cytokines .
Antimicrobial Activity
LXA4 demonstrates direct antimicrobial properties against pathogens such as Pseudomonas aeruginosa. It enhances the efficacy of antibiotics like ciprofloxacin and imipenem against biofilm formation, suggesting its potential use in treating chronic infections .
Case Studies
- Type 2 Diabetes Mellitus (T2DM) :
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Aspirin-exacerbated Respiratory Disease (AERD) :
- In patients with AERD undergoing aspirin desensitization, plasma levels of LXA4 were measured before and after treatment. The results indicated no significant change in LXA4 levels post-treatment; however, improvements in clinical symptoms were noted, highlighting the complex role of LXA4 in inflammatory responses .
Table 1: Summary of Biological Activities of Lipoxin A4
| Biological Activity | Description |
|---|---|
| Inhibition of Neutrophil Infiltration | Reduces neutrophil recruitment to inflamed tissues |
| Promotion of Efferocytosis | Enhances macrophage clearance of apoptotic cells |
| Regulation of Cytokines | Decreases pro-inflammatory cytokine production |
| Antimicrobial Effects | Increases antibiotic efficacy against biofilms |
| Modulation of Macrophage Phenotype | Shifts macrophages from M1 to M2 phenotype |
Table 2: Clinical Findings on Lipoxin A4 Levels in Various Conditions
| Condition | Study Population | Key Findings |
|---|---|---|
| Chronic Inflammation | Various models | Reduced inflammatory markers with LXA4 treatment |
| Type 2 Diabetes Mellitus | 2,755 participants | Higher LXA4 levels correlated with lower T2DM risk |
| Aspirin-exacerbated Respiratory Disease | AERD patients | No significant change in LXA4 post-desensitization treatment |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on lipoxin-A4's mechanisms in inflammatory resolution?
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:
- Population: Specific cell types (e.g., macrophages) or disease models (e.g., diabetic rats ).
- Intervention: this compound administration or receptor modulation.
- Outcome: Quantify resolution metrics (e.g., cytokine levels, leukocyte infiltration).
Q. What experimental models are appropriate for studying this compound's bioactivity?
- In vivo models : Streptozotocin-induced diabetic rats for metabolic inflammation studies (e.g., measuring LXA4 alongside ADMA and 15-LOX ).
- In vitro systems : Primary immune cells (neutrophils, macrophages) to assess anti-inflammatory signaling pathways.
- Ex vivo assays : Human tissue explants to validate translational relevance.
Q. Which analytical techniques are critical for quantifying this compound in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for sensitivity and specificity in detecting low-abundance lipid mediators.
- ELISA : Validate findings with antibody-based assays, but ensure cross-reactivity checks.
- Histopathology : Correlate biochemical data with tissue-level changes (e.g., cardiac or renal damage in diabetic models ).
Q. How should I design a study investigating this compound's role in chronic inflammation?
- Longitudinal design : Track LXA4 levels and inflammatory markers over time in chronic disease models.
- Control groups : Include sham-treated cohorts and positive/negative controls (e.g., COX/LOX inhibitors).
- Outcome measures : Combine molecular (e.g., 5-LOX/15-LOX activity) and functional endpoints (e.g., phagocytosis efficiency) .
Advanced Research Questions
Q. How can contradictory findings about this compound's receptor interactions be resolved?
- Triangulation : Use multiple methods (e.g., siRNA knockdown, receptor antagonists, and structural modeling) to confirm target specificity.
- Dose-response studies : Identify non-linear effects or biphasic responses at varying concentrations.
- Meta-analysis : Systematically evaluate published data to identify confounding variables (e.g., species-specific receptor expression ).
Q. What strategies integrate multi-omics data to map this compound's metabolic networks?
- Transcriptomics and metabolomics : Pair RNA-seq data with lipidomic profiling to identify upstream/downstream pathways.
- Pathway enrichment tools : Use platforms like KEGG or Reactome to visualize crosstalk between LXA4 and related mediators (e.g., resolvins).
- Machine learning : Train models to predict LXA4’s regulatory nodes in inflammatory cascades .
Q. How do I validate in silico predictions of this compound's molecular targets?
- Molecular dynamics (MD) simulations : Test binding stability of LXA4 with predicted receptors (e.g., ALX/FPR2).
- Surface plasmon resonance (SPR) : Quantify binding kinetics in real time.
- Functional assays : Measure downstream signaling (e.g., cAMP levels, NF-κB inhibition) to confirm computational findings .
Q. What cross-disciplinary approaches enhance this compound's therapeutic development?
- Pharmacology + bioengineering : Develop nanoparticle-based delivery systems to improve LXA4 stability.
- Immunology + systems biology : Model LXA4’s role in immune cell crosstalk using single-cell RNA-seq.
- Clinical + translational research : Design biomarker-driven trials in patient subgroups with defective resolution pathways .
Methodological Best Practices
- Reproducibility : Document experimental protocols in detail, including reagent sources and instrument settings. Share raw data and code repositories where feasible .
- Ethical compliance : For human tissue studies, ensure IRB approval and align with Declaration of Helsinki principles .
- Literature rigor : Prioritize peer-reviewed journals with high impact factors and avoid non-academic sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
